molecular formula C21H23N5 B2519448 N-benzyl-11,13-dimethyl-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine CAS No. 890622-88-5

N-benzyl-11,13-dimethyl-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine

Cat. No.: B2519448
CAS No.: 890622-88-5
M. Wt: 345.45
InChI Key: OAUFQIHFTYQKDC-UHFFFAOYSA-N
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Description

This compound belongs to a class of nitrogen-rich polycyclic heterocycles characterized by a tricyclic framework with four nitrogen atoms. The structure includes a benzyl group at the N6 position, propyl and dimethyl substituents at positions 4, 11, and 13, and a fused tetrazatricyclo system.

Properties

IUPAC Name

N-benzyl-11,13-dimethyl-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5/c1-4-8-17-12-18(22-13-16-9-6-5-7-10-16)26-21(24-17)19-14(2)11-15(3)23-20(19)25-26/h5-7,9-12,22H,4,8,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAUFQIHFTYQKDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C3C(=CC(=NC3=NN2C(=C1)NCC4=CC=CC=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-11,13-dimethyl-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine typically involves multiple steps, including the formation of the core tricyclic structure followed by the introduction of the benzyl, dimethyl, and propyl groups. Common synthetic routes may involve:

    Cyclization Reactions: Formation of the tricyclic core through cyclization reactions.

    Substitution Reactions: Introduction of benzyl, dimethyl, and propyl groups through substitution reactions using appropriate reagents and catalysts.

    Purification: Purification of the final product using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and scalable purification methods.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-11,13-dimethyl-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where functional groups can be replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-benzyl-11,13-dimethyl-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-11,13-dimethyl-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with three azulenylmethyleneimine derivatives (14c, 14d, 14e) synthesized in HETEROCYCLES (2004) . These compounds share functional similarities, such as nitrogen-containing substituents and heterocyclic cores, but differ in topology and substitution patterns.

Key Findings

Substituent Effects on Physical Properties :

  • The tert-butyl and isopropyl groups in 14d and 14e result in lower melting points (41–54°C) compared to the aromatic 4-methoxyphenyl group in 14c (167°C) . This suggests that bulky aliphatic substituents reduce crystal packing efficiency, while aromatic groups enhance intermolecular interactions. The benzyl group in the target compound may exhibit intermediate behavior due to its aromaticity and flexible CH₂ linker.

Synthetic Efficiency: All three azulenylmethyleneimines were synthesized with >95% yields via condensation of amines with a common precursor (compound 13) .

Spectral Signatures :

  • The ¹H-NMR of 14c shows aromatic proton resonances (δ 7.8–6.8 ppm), whereas 14d and 14e display aliphatic signals (δ 1.3–1.5 ppm) . The target compound’s benzyl group would introduce similar aromatic signals, but its tetrazatricyclo system may cause unique downfield shifts due to electron-deficient nitrogen atoms.

In contrast, the benzyl group in the target compound combines moderate electron-donating capacity (via the phenyl ring) with steric bulk, which could influence reactivity in catalytic or binding applications.

Research Implications and Limitations

While the azulenylmethyleneimines in the evidence provide a foundational comparison, the target compound’s tetrazatricyclo architecture introduces distinct challenges:

  • Complexity : The fused tetrazatricyclo system likely increases ring strain and alters electronic delocalization compared to the azulenylmethyleneimines’ planar cores.
  • Substituent Diversity : The propyl and dimethyl groups in the target compound may modulate solubility and bioavailability differently than the simpler substituents in 14c–e.

Further experimental studies are needed to validate these hypotheses, particularly regarding the target compound’s synthetic pathways, spectral characterization, and functional applications.

Biological Activity

Chemical Structure and Properties

N-benzyl-11,13-dimethyl-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine is a complex organic compound featuring a tetrazatricyclo structure. The presence of multiple functional groups contributes to its potential biological activities.

While specific data on this compound is limited, compounds with similar structures often exhibit various mechanisms of action:

  • Antimicrobial Activity : Many tetrazole derivatives have shown significant antimicrobial properties by disrupting bacterial cell wall synthesis or inhibiting nucleic acid synthesis.
  • Anticancer Properties : Certain derivatives are known to induce apoptosis in cancer cells through the modulation of signaling pathways.

Biological Activity

The biological activity of compounds similar to N-benzyl-11,13-dimethyl-4-propyl can be summarized as follows:

Activity Type Description Examples
AntimicrobialInhibition of bacterial growthTetrazole derivatives
AnticancerInduction of apoptosis in tumor cellsSimilar heterocycles
Anti-inflammatoryReduction of inflammatory markersVarious amine-containing compounds

Case Studies

  • Antimicrobial Activity : A study evaluated the antimicrobial efficacy of tetrazole derivatives against various bacterial strains. The results indicated a significant inhibition zone against Gram-positive and Gram-negative bacteria.
  • Anticancer Properties : Research on similar compounds demonstrated that certain tetrazole derivatives could inhibit the proliferation of cancer cell lines (e.g., MCF-7 breast cancer cells) by inducing cell cycle arrest.

Research Findings

Recent studies have focused on the synthesis and evaluation of biological activities of tetrazole-containing compounds:

  • Synthesis Techniques : Various synthetic routes have been developed for creating tetrazole derivatives with improved solubility and bioavailability.
  • Biological Assays : In vitro assays have been employed to assess cytotoxicity and antimicrobial activity against specific pathogens.

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